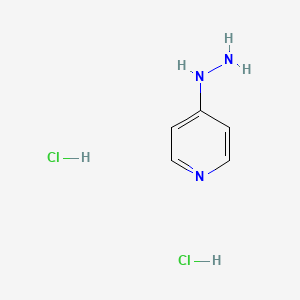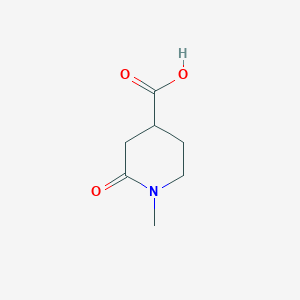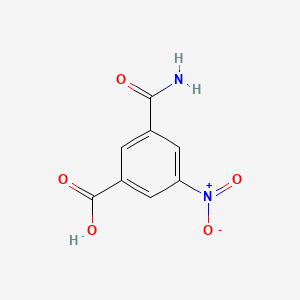
4-Hydrazinylpyridine dihydrochloride
概要
説明
4-Hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. For example, unsubstituted 4-hydrazinopyridine can be obtained with a yield of 70% by reacting 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions may be optimized for cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
4-Hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction of diazonium salts to form hydrazinopyridines.
Substitution: Nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products Formed
The major products formed from these reactions include substituted hydrazinopyridines, halogenopyridines, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Hydrazinylpyridine dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Hydrazinylpyridine dihydrochloride involves its reactivity due to the presence of the hydrazine group. This group allows the compound to participate in various chemical reactions, forming bonds with other molecules and leading to the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
類似化合物との比較
Similar Compounds
2-Hydrazinopyridine dihydrochloride: Another hydrazinopyridine derivative with similar reactivity but different substitution patterns on the pyridine ring.
2-Hydrazino-2-imidazoline hydrobromide: A related compound with a hydrazine group attached to an imidazoline ring.
Uniqueness
4-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical synthesis processes and applications where other hydrazinopyridine derivatives may not be as effective .
特性
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














